molecular formula C17H16ClFN2O3S B2363096 N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 930759-59-4

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No. B2363096
CAS RN: 930759-59-4
M. Wt: 382.83
InChI Key: ABCWCBXOXCBXEA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C17H16ClFN2O3S and its molecular weight is 382.83. The purity is usually 95%.
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Scientific Research Applications

Modulation of the Immune Response to Tumors

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, a novel synthetic compound, shows potential in modifying the reactivity of certain lymphoid cell populations affected by tumor growth. It enhances the response of lymphocytes to tumor cells, augments macrophage inhibitory effects on tumor growth in vitro, and activates macrophages detectable in mice after administration. This compound also restores alloreactivity of lymphocytes in immunodepressed mice, indicating its potential for augmenting the immune response to tumors (Wang et al., 2004).

Cytotoxic Activity Against Cancer Cells

Sulfonamide derivatives, synthesized using novel compounds, show significant cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These findings suggest the potential therapeutic application of these compounds in cancer treatment (Ghorab et al., 2015).

Fluorination Agents in Synthetic Chemistry

The compound plays a role in the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes, using alkali metal fluorides as efficient fluorinating agents. This highlights its utility in the development of novel synthetic methodologies for the creation of fluorinated organic compounds (Fritz-Langhals, 1994).

Broad Spectrum Anti-Epileptic Drug Development

The compound's modification has led to the identification of a broad-spectrum anti-epileptic drug candidate, showcasing potential in various models of convulsant activity. This development focuses on improving the pharmacological profile of the original compound, indicating a significant advance in the treatment of epilepsy (Tanaka et al., 2019).

Restoration of Cytolytic T-Lymphocyte Response

This synthetic compound enhances the induction of a cytolytic T-lymphocyte response to tumors, highlighting its potential as an immunorestorative agent. It shows effectiveness in potentiating the immune response to weak antigens and restoring alloreactivity, suggesting its use in immunotherapy (Wang et al., 1988).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-21(25(23,24)10-9-13-5-3-2-4-6-13)12-17(22)20-14-7-8-16(19)15(18)11-14/h2-11H,12H2,1H3,(H,20,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWCBXOXCBXEA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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